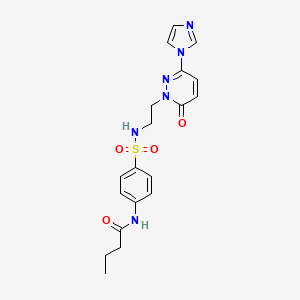

N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Description

N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a synthetic small molecule characterized by a pyridazinone core substituted with a 1H-imidazole ring, linked via an ethylsulfamoyl group to a phenyl-bearing butyramide moiety. However, the provided evidence lacks direct pharmacological data for this compound, necessitating structural and physicochemical comparisons with analogues to infer properties.

Properties

IUPAC Name |

N-[4-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4S/c1-2-3-18(26)22-15-4-6-16(7-5-15)30(28,29)21-11-13-25-19(27)9-8-17(23-25)24-12-10-20-14-24/h4-10,12,14,21H,2-3,11,13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPPNSITBNDWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps:

Formation of the imidazole and pyridazine core

Starting with commercially available starting materials, the imidazole ring can be constructed via the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.

The pyridazine core is typically synthesized by cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Linking the cores

The linking of the imidazole and pyridazine cores can be achieved through a series of substitution reactions, introducing ethyl bridges using reagents like ethyl chloroformate.

Sulfonamide formation

Introduction of the sulfonamide functionality is done by reacting the intermediate with sulfonyl chlorides under basic conditions.

Butyramide group addition

Finally, the butyramide moiety is introduced by amide coupling reactions using butyric acid derivatives and coupling agents such as EDCI or DCC.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions to enhance yield and purity. Continuous flow processes and automated synthesis can be employed to achieve industrial-scale production. The use of catalysts and solvents is carefully controlled to ensure environmental and economic feasibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo a variety of chemical reactions:

Oxidation: : The compound can be oxidized under mild conditions to yield corresponding N-oxides.

Reduction: : Reduction reactions, typically using agents like lithium aluminum hydride (LAH), can modify the imidazole and pyridazine rings.

Substitution: : Nucleophilic and electrophilic substitution reactions are possible, allowing modification of side chains.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).

Substitution Reagents: : Alkyl halides, sulfonyl chlorides, acid chlorides.

Major Products Formed

Oxidation: : N-oxides and other oxidized derivatives.

Reduction: : Partially or fully reduced imidazole or pyridazine rings.

Substitution: : Various substituted derivatives with altered functional groups.

Scientific Research Applications

Research indicates that compounds similar to N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide exhibit significant biological activities. These include:

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, making it a candidate for treating bacterial infections .

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, particularly in conditions like osteoarthritis and rheumatism .

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways .

Case Studies and Research Findings

Several studies have explored the applications of compounds related to N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide:

- Anticancer Studies : A study published in PMC evaluated the cytotoxic effects of similar sulfonamide derivatives on human cancer cell lines, demonstrating significant apoptotic effects and potential for further development as anticancer agents .

- Inhibition of Enzymes : Research on related compounds has shown promising results in inhibiting enzymes such as acetylcholinesterase and urease, indicating potential therapeutic uses in neurodegenerative diseases and urinary tract infections .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions, affecting enzyme activities, while the sulfonamide group interacts with protein active sites, leading to inhibition or modulation of their functions. Pathways involved include:

Signal Transduction: : Modulating signaling pathways by inhibiting key enzymes or receptors.

Gene Expression: : Affecting transcription factors and gene expression profiles through molecular interactions.

Comparison with Similar Compounds

Key Observations :

- Imidazole vs.

- Amide Branching : The butyramide (linear C4 chain) in the target compound may confer higher conformational flexibility and altered lipophilicity compared to the isobutyramide (branched C4 chain) in analogues, influencing membrane permeability and metabolic stability.

Broader Heterocyclic Variants

describes 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide , a structurally distinct compound featuring a pyrrole-carboxamide core, imidazole, and trifluoromethylpyridine groups . While sharing imidazole and sulfonamide motifs with the target compound, its pyrrole-carboxamide scaffold and trifluoromethylpyridine substitution suggest divergent physicochemical properties (e.g., higher logP due to CF3 group) and target selectivity.

Biological Activity

N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound that combines an imidazole ring with a pyridazine moiety and a sulfonamide group. This unique structural combination suggests potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Structural Characteristics

The compound features multiple functional groups that enhance its biological activity:

- Imidazole Ring : Known for its ability to form hydrogen bonds and coordinate with metal ions, contributing to its interaction with biological macromolecules.

- Pyridazine Moiety : This heterocyclic structure is often involved in DNA interactions and has been linked to various pharmacological activities.

- Sulfonamide Group : Enhances binding affinity to target proteins through hydrogen bonding.

The precise mechanism of action for N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide remains under investigation. However, similar compounds have demonstrated several mechanisms:

- Enzyme Inhibition : Compounds with imidazole and pyridazine rings have shown potential in inhibiting key enzymes involved in cancer progression and inflammatory pathways .

- DNA Interaction : Some studies indicate that pyridazine derivatives can bind to the minor groove of DNA, affecting replication and transcription processes .

Anticancer Properties

Research has highlighted the anticancer potential of compounds similar to N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide. For instance, derivatives containing imidazole scaffolds have been shown to exhibit significant growth inhibition across various cancer cell lines:

| Compound | GI50 (µM) | Mechanism |

|---|---|---|

| 11a | 0.16 | DNA Topoisomerase I Inhibition |

| 12a | 3.6 | G2/M Phase Cell Cycle Arrest |

| 12b | 16 | DNA Relaxation Inhibition |

These compounds were evaluated against a panel of 60 human cancer cell lines, demonstrating their potential as anticancer agents .

Anti-inflammatory Activity

The sulfonamide group in the compound is known for its anti-inflammatory effects. Similar compounds have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways .

Case Studies

- Study on Imidazole Derivatives : A study demonstrated that imidazole-containing compounds can significantly inhibit tumor growth in xenograft models, suggesting their utility in cancer therapy .

- Pyridazine Derivative Evaluation : Research on pyridazine derivatives indicated their effectiveness in modulating immune responses, which could be beneficial for treating inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes and purity assurance methods for this compound?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core. A common approach includes:

- Pyridazine ring synthesis : Reacting hydrazine with a dicarbonyl compound to form the 6-oxopyridazin-1(6H)-yl moiety .

- Functionalization : Introducing the imidazole group via nucleophilic substitution or coupling reactions. For example, 1H-imidazol-1-yl groups are often attached using amine- or sulfonamide-based intermediates under basic conditions .

- Sulfamoyl linkage : Reacting intermediates with sulfonyl chlorides, as seen in analogous compounds, to form the N-(sulfamoyl)phenyl group .

Purity assurance : High-performance liquid chromatography (HPLC) is critical, with purity thresholds >98% (e.g., 98.67% in related syntheses) . Recrystallization and column chromatography are standard purification steps .

Basic: Which spectroscopic techniques are used for structural confirmation?

Answer:

- 1H/13C NMR : Essential for verifying substituent positions. For example, imidazole protons resonate at δ ~7.8–8.6 ppm, while pyridazine carbonyls appear as singlet peaks near δ 11.5 ppm .

- Mass Spectrometry (ESIMS) : Validates molecular weight (e.g., m/z 392.2 for a related imidazole-pyridazine derivative) .

- IR Spectroscopy : Confirms functional groups like sulfonamide (S=O stretch ~1150–1350 cm⁻¹) and carbonyls (C=O ~1650–1750 cm⁻¹) .

Basic: What intermediates are critical during synthesis?

Answer:

Key intermediates include:

- Hydrazine derivatives : Used in pyridazine ring formation .

- Sulfonamide precursors : For example, 4-(N-(2-aminoethyl)sulfamoyl)phenyl intermediates, which are later functionalized with butyramide groups .

- Imidazole-containing building blocks : Synthesized via cyclization reactions or purchased for coupling steps .

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates for sulfonamide formation .

- Catalysts : Use coupling agents like HBTU for amide bond formation, achieving yields up to 68–95% in analogous reactions .

- Temperature control : Maintaining 0–5°C during sulfonylation prevents side reactions, while heating to 60–80°C accelerates cyclization .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Compare protocols for inconsistencies in cell lines (e.g., cancer vs. bacterial models) or concentration ranges .

- Structural analogs : Cross-reference activities of derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify SAR trends .

- Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in enzyme inhibition data .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Scaffold diversification : Synthesize derivatives with modified substituents (e.g., replacing butyramide with acetamide) and test pharmacokinetic properties .

- Pharmacophore mapping : Use X-ray crystallography or NMR to identify critical binding motifs, such as the imidazole-pyridazine interaction .

- Dose-response assays : Quantify IC50 values against target enzymes (e.g., kinases) to correlate structural features with potency .

Advanced: How to address compound instability during synthesis?

Answer:

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyl for imidazole) during harsh reactions .

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sulfamoyl or pyridazine groups .

- Real-time monitoring : Employ HPLC-MS to detect degradation products and adjust reaction conditions dynamically .

Advanced: What computational methods predict biological interactions?

Answer:

- Molecular dynamics simulations : Model binding to target receptors (e.g., imidazole’s role in hydrogen bonding) .

- ADMET prediction : Use tools like SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks .

- QSAR modeling : Relate substituent electronic properties (e.g., Hammett constants) to activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.